REACTION_CXSMILES
|
[C:1](Cl)(=[O:3])[CH3:2].[C:5]1([CH2:11][CH:12]([OH:14])[CH3:13])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>CCOCC>[C:1]([O:14][CH:12]([CH3:13])[CH2:11][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=[O:3])[CH3:2]
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Name
|
|
Quantity
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16.7 g
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Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
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Name
|
|
Quantity
|
26.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(C)O
|
Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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CCOCC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for 2 h
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Duration
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2 h
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Type
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WASH
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Details
|
washed with sodium bicarbonate solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
evaporated to a colourless oil (27.5 g)
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OC(CC1=CC=CC=C1)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |